molecular formula C20H19FN2O3 B1682241 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one CAS No. 351071-90-4

8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one

Cat. No. B1682241
M. Wt: 354.4 g/mol
InChI Key: FZTZVNFKDPBYKA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.


Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting or suggesting future research directions or applications for the compound based on its properties and reactivity.


properties

IUPAC Name

8-(4-fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-13-11-14(21)5-6-17(13)26-18-4-2-3-15-16(24)12-19(22-20(15)18)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTZVNFKDPBYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587866
Record name 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one

CAS RN

351071-90-4
Record name 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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